methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Lipophilicity Physicochemical Properties ADME

Medicinal chemistry programs require precise physicochemical control. Substituting a generic indole with this 6-methylsulfonyl analog reduces LogP from ~2.0 to 0.84-a >1-log unit shift that fundamentally alters membrane permeability and solubility. - **Application**: Selective COX-2 pharmacophore scaffold; analytical reference standard for HPLC/LC-MS method development. - **Key Property**: Lower LogP (0.84) vs. unsubstituted core enables polarity-probe studies. - **Supply**: 95% purity; sealed, dry storage at 2-8°C.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 507272-16-4
Cat. No. B3142522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(methylsulfonyl)-1H-indole-2-carboxylate
CAS507272-16-4
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C11H11NO4S/c1-16-11(13)10-5-7-3-4-8(17(2,14)15)6-9(7)12-10/h3-6,12H,1-2H3
InChIKeyZFLXQNAZGIWXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: Chemical Profile


Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 507272-16-4) is an indole derivative characterized by a methyl carboxylate ester at the 2-position and a methylsulfonyl group at the 6-position of the indole core. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.27 g/mol and a reported purity of 95% from commercial vendors . The compound is primarily utilized as a synthetic intermediate or research tool in medicinal chemistry, with its structural features associated with the inhibition of enzymes like cyclooxygenase-2 (COX-2) [1]. It is supplied for research and further manufacturing use only and requires storage in a sealed, dry environment at 2-8°C .

Synthetic intermediate for indole-based medicinal chemistry programs
Scaffold containing 6-methylsulfonyl and 2-carboxylate ester pharmacophore elements
Reported purity grade for research and further manufacturing use

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: Why Generic Substitution Fails


Substituting methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate with a generic, unfunctionalized indole-2-carboxylate (e.g., methyl 1H-indole-2-carboxylate, CAS 1202-04-6) introduces significant and quantifiable changes in key physicochemical properties. The addition of the 6-methylsulfonyl group substantially alters the compound's lipophilicity, reducing the predicted LogP from approximately 2.0 for the unsubstituted core to 0.84 for the target compound . This >1-log unit decrease indicates a marked shift toward greater hydrophilicity, which can fundamentally impact membrane permeability, solubility, and off-target binding profiles in biological assays. Furthermore, the presence of the sulfonyl group introduces an additional hydrogen bond acceptor, altering potential intermolecular interactions. Such differences render the compounds non-interchangeable in contexts where precise physicochemical or biological properties are critical [1].

Target Compound
6-methylsulfonyl-1H-indole-2-carboxylate
LogP ~0.84, HBA count 3
Generic Analog
Unfunctionalized indole-2-carboxylate
LogP ~2.0, HBA count 2, lacks sulfonyl pharmacophore
Why Interchangeability Fails
The >1-unit LogP decrease and additional HBA site introduced by the 6-methylsulfonyl group may shift membrane permeability, solubility, and binding profiles. The pharmacophore motif is absent in the generic analog, potentially altering target engagement in COX-2-related assay contexts.

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: Key Differentiators


Lipophilicity vs. Unsubstituted Analog

The target compound exhibits significantly lower lipophilicity compared to its unsubstituted parent compound, methyl 1H-indole-2-carboxylate. This difference is quantified by their predicted partition coefficients (LogP). The lower LogP for the target compound is a direct consequence of the polar methylsulfonyl group at the 6-position .

Lipophilicity vs. Unsubstituted Analog
Cross-study comparable
LogP ~0.84 vs. ~2.0
>1 unit decrease in predicted LogP
Reported hydrophilicity shift supports altered ADME property interpretation.
Predicted computational values; source-specific models may vary.
Lipophilicity Physicochemical Properties ADME

HBA Count vs. Unsubstituted Analog

The presence of the methylsulfonyl group on the target compound increases its capacity for intermolecular interactions by providing an additional hydrogen bond acceptor (HBA) site. This differentiates it from the unsubstituted indole-2-carboxylate scaffold .

HBA Count vs. Unsubstituted Analog
Cross-study comparable
3 vs. 2
1 additional hydrogen bond acceptor site
Supports intermolecular interaction and binding affinity evaluation.
Calculated from molecular structure; may influence target recognition.
Molecular Recognition Binding Interactions Physicochemical Properties

Selective COX-2 Inhibition Motif

The combination of a 6-methylsulfonyl group and a 2-carboxylate ester on an indole core is a recognized pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition. The target compound contains both of these key structural elements, a feature absent in simpler indole-2-carboxylates or 6-methylsulfonylindoles. Rational drug design studies have shown that this specific substitution pattern is critical for achieving potent and selective COX-2 inhibitory activity [1].

Selective COX-2 Inhibition Motif
Class-level inference
Dual 6-methylsulfonyl + 2-carboxylate ester pharmacophore present
Reported class-level SAR context for COX-2 inhibition research.
Quantitative activity data for this exact compound is not available in primary literature.
COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship (SAR)

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate: R&D Applications


Development of Selective COX-2 Inhibitor Analogs

Given its structural alignment with a validated pharmacophore for selective COX-2 inhibition, this compound is best suited as a core scaffold or key intermediate in medicinal chemistry programs aimed at developing novel anti-inflammatory agents . Its use is predicated on the established class-level activity of this specific substitution pattern.

Physicochemical Probe in ADME/Tox Studies

Due to its distinct physicochemical profile—specifically its lower LogP (0.84) compared to the unsubstituted parent (LogP ~2.0)—this compound can serve as a probe to study the impact of introducing a polar sulfonyl group on the solubility, permeability, and metabolic stability of an indole-based series .

Reference Standard for Chromatographic Method Development

With a defined purity of 95% and specific analytical characteristics (e.g., InChIKey, SMILES), this compound is appropriate for use as an analytical reference standard in the development and validation of HPLC or LC-MS methods designed to detect or quantify similar sulfonyl-indole derivatives in complex mixtures .

Application
Selection Property
Validation Focus
COX-2 inhibitor analog development
Pharmacophore-aligned scaffold
COX-2 enzyme inhibition assay context
Physicochemical probe in ADME studies
Lower LogP vs. unsubstituted core
Solubility and permeability profiling
Chromatographic method development
Defined purity grade
HPLC or LC-MS reference standard suitability

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